![molecular formula C9H8N2O3 B1301405 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid CAS No. 189497-99-2](/img/structure/B1301405.png)
2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
Overview
Description
2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid is a compound that is structurally related to a variety of heterocyclic compounds that have been synthesized and studied for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science. Although the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer the properties and synthesis of the compound .
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions starting from readily available precursors. For example, a functionalized 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid was synthesized from dimedone through a sequence that includes a Diels–Alder/retro-Diels–Alder process . Similarly, novel alkyl 2-oxo-1,2-dihydroquinoline-4-carboxylates were developed from 2-oxo-quinoline carboxylic acid through esterification and alkylation reactions . These methods suggest that the synthesis of this compound could also be achieved through a series of carefully planned organic transformations.
Molecular Structure Analysis
The molecular and crystal structures of related compounds have been characterized using spectroscopic methods and single crystal X-ray crystallography . Density functional theory (DFT) calculations are often employed to predict spectral data and analyze the molecular structure, as seen in the study of alkyl 2-oxo-1,2-dihydroquinoline-4-carboxylates . These techniques could be applied to determine the molecular structure of this compound and to understand its electronic properties.
Chemical Reactions Analysis
The chemical reactivity of similar heterocyclic compounds has been explored in various studies. For instance, the reduction of 2-amino-5,6,7,8-tetrahydroquinazoline-4-carboxylic acid and related compounds has been investigated, revealing insights into the possible rearrangements and transformations these molecules can undergo . Such studies provide a foundation for understanding the chemical reactions that this compound might participate in.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are often closely related to their structure. Coordination polymers based on a similar ligand, 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid, have been synthesized and their thermal stabilities, luminescence properties, and optical energy gaps have been investigated . These findings can provide a comparative basis for predicting the properties of this compound, such as its stability, potential luminescence, and electronic properties.
Scientific Research Applications
Coordination Polymers and Photophysical Properties
Research involving 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid includes the synthesis of coordination polymers. For instance, two complexes based on this ligand, namely [Mn(H2L)2(H2O)2]n and {[Zn2(H2L)2(tz)2]·5H2O}n, have been hydrothermally synthesized. These complexes exhibit unique structural properties, with one forming a 1D comb-like chain and the other a 2D layer-like structure. The study also explored their thermal stabilities, luminescence properties, and optical energy gap, indicating potential applications in material science and photonics (Yuan, Zhang, Shao, Hao, & Su, 2017).
Reversible Solid-State Melt Isomerization
Another application is in the field of reversible solid-state melt isomerization. A study explored the eco-friendly equilibrated rearrangement of 2-oxo-3-indolyl acetic acids with 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid derivatives through a solid-state melt reaction. This research offers insights into the thermal rearrangement of these compounds and their potential uses in synthetic chemistry (Martínez-Gudiño et al., 2019).
Antimicrobial, Antifungal, and Antiviral Potential
The antimicrobial, antifungal, and antiviral potentials of derivatives of this compound have been investigated. A study focused on synthesizing peptide derivatives of this compound, revealing significant activity against bacteria, fungi, and even human papillomavirus (HPV-16) E6 oncoprotein. This indicates the potential use of these derivatives in medical applications (Chaudhary, Kumar, & Tarazi, 2016).
Redox Annulations in Organic Synthesis
The compound also plays a role in redox annulations with α,β-unsaturated carbonyl compounds. Studies have shown that cyclic amines, including derivatives of this compound, undergo these reactions, resulting in the formation of ring-fused pyrrolines, indicating its importance in synthetic organic chemistry (Kang, Richers, Sawicki, & Seidel, 2015).
Safety and Hazards
properties
IUPAC Name |
2-oxo-3,4-dihydro-1H-quinoxaline-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c12-8-4-10-7-3-5(9(13)14)1-2-6(7)11-8/h1-3,10H,4H2,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USNYVKDHRBGXCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(N1)C=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90365993 | |
Record name | 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90365993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
189497-99-2 | |
Record name | 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90365993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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